molecular formula C13H10O6 B2934625 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 156426-82-3

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione

Cat. No.: B2934625
CAS No.: 156426-82-3
M. Wt: 262.217
InChI Key: WPIHCINHLYKZDQ-UHFFFAOYSA-N
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Description

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a complex organic compound with the molecular formula C11H10O5 It is a derivative of pyran, a heterocyclic compound containing an oxygen atom in the ring structure

Preparation Methods

The synthesis of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic ester with a suitable aldehyde, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-methyl-3-(3-oxobutanoyl)pyrano[3,2-c]pyran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c1-6(14)3-10(15)8-5-9-11(19-12(8)16)4-7(2)18-13(9)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIHCINHLYKZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C(=O)O2)C(=O)CC(=O)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is notable about the interaction of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with alkali and alkaline earth metals?

A1: Research indicates that the enol form of this compound exhibits strong interactions with alkali and alkaline earth metal cations. Studies utilizing absorption and fluorescence spectroscopy, alongside NMR and mass spectrometry, have revealed the formation of complexes between the compound and these cations in acetonitrile solutions []. Notably, complexes with calcium and magnesium demonstrate significantly higher stability compared to those typically observed with crown-ether-based fluoroionophores in the same solvent [].

Q2: What is the primary reaction observed when this compound is reacted with aromatic amines?

A2: The reaction of this compound with aromatic amines primarily yields 3-(arylaminomethylene)-6-methylpyran-2,4-dione []. This finding led to the correction of previously reported structures for the products of these reactions [].

Q3: Are there any computational chemistry studies related to this compound?

A3: Yes, semi-empirical PM3 calculations have been employed to investigate the potential binding sites of this compound with metal cations. These calculations suggest that the heterocyclic oxygen atom, as well as the two oxygen atoms in the side chain, could participate in cation binding [].

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